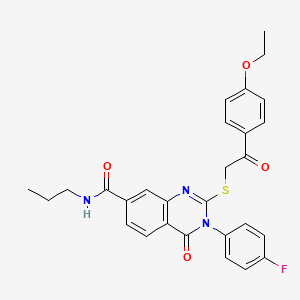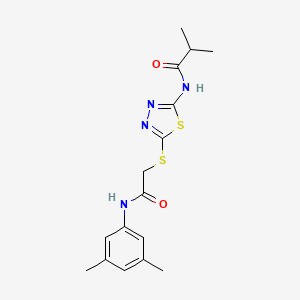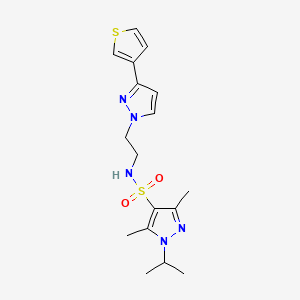![molecular formula C20H20N2O4 B2924816 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 371207-99-7](/img/structure/B2924816.png)
2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of these compounds is based on a core structure of 2-amino-4H-pyran-3-carbonitrile . Because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Chemical Reactions Analysis
The reaction of racemic 2-amino-4H-pyrans with N-bromosuccinimide (NBS), in dichloromethane, at room temperature, is a very quick, regio, stereoselective, and high yielding process .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure and the specific functional groups they contain .Applications De Recherche Scientifique
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
The derivatives of 4H-pyrano[3,2-c]quinoline, which share a core structure with the specified compound, have been studied for their photovoltaic properties. Films of these derivatives are deposited using the thermal evaporation technique, demonstrating potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests that the chemical structure of interest may hold potential in the development of new materials for photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties for Electronic Applications
The structural and optical properties of similar 4H-pyranoquinoline derivatives have been analyzed, revealing polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are crucial for understanding how modifications to the pyranoquinoline core structure, including variations similar to 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, can affect material performance in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Research into pyranopyrazole derivatives, which are structurally related, has demonstrated significant corrosion inhibition efficiency for mild steel in acidic solutions. This highlights the potential application of the specified compound in corrosion protection, suggesting that its structural features might contribute to effective corrosion inhibition mechanisms (Yadav, Gope, Kumari, & Yadav, 2016).
Electrocatalytic Multicomponent Synthesis
An electrocatalytic multicomponent chain transformation involving derivatives similar to the compound has been employed to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process, conducted under neutral conditions, underscores the compound's relevance in facilitating multicomponent synthesis, potentially offering a pathway to a variety of organic compounds with diverse applications (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Antibacterial and Antioxidant Properties
The synthesis and application of pyrano[3,2-b]pyran derivatives, leveraging a multicomponent reaction including aromatic aldehydes, demonstrate significant antibacterial and antioxidant properties. This suggests that variations in the pyrano[3,2-b]pyran core structure, akin to the compound of interest, could be explored for their potential in medicinal chemistry, particularly in developing new antimicrobial and antioxidant agents (Memar, Khazdooz, Zarei, & Abbaspourrad, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-4-9-24-15-8-6-5-7-13(15)17-14(11-21)19(22)26-16-10-12(2)25-20(23)18(16)17/h5-8,10,17H,3-4,9,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZZCGNSKFQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2924734.png)
![ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2924735.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2924736.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2924738.png)

![5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole](/img/structure/B2924744.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2924745.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2924746.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2924749.png)


